

Alstonic Acid A: A Comprehensive Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **Alstonic acid A**, a 2,3-secofernane triterpenoid isolated from the leaves of Alstonia scholaris. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, compound identification, and drug discovery.

Spectroscopic Data of Alstonic Acid A

The structural elucidation of **Alstonic acid A** was established through extensive spectroscopic analysis. The key data are summarized in the tables below.

Table 1: NMR Spectroscopic Data of Alstonic Acid A (CDCl₃)

The ¹H and ¹³C NMR data were acquired in deuterochloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).



Position	¹³ C (δ)	¹Η (δ, mult., J in Hz)
1	46.4 (t)	2.72 (d, 14.5)
2	210.2 (s)	
3	222.5 (s)	_
4	52.8 (s)	_
5	55.4 (d)	2.58 (br s)
6	24.3 (t)	1.95, 1.65 (each m)
7	38.6 (t)	1.55, 1.45 (each m)
8	42.9 (s)	
9	58.1 (s)	_
10	130.5 (s)	
11	134.5 (d)	5.58 (br d, 3.1)
12	37.1 (t)	2.05, 1.98 (each m)
13	42.1 (s)	
14	51.2 (d)	1.85 (m)
15	31.5 (t)	1.60, 1.25 (each m)
16	36.4 (t)	1.50, 1.30 (each m)
17	49.5 (d)	1.75 (m)
18	16.5 (q)	0.90 (d, 6.8)
19	19.2 (q)	0.85 (d, 6.8)
20	33.2 (d)	2.20 (m)
21	21.5 (q)	1.05 (d, 7.0)
22	21.6 (q)	1.10 (d, 7.0)
23	26.8 (q)	1.20 (s)



Δ

24	21.8 (q)	1.15 (s)
25	18.2 (q)	1.00 (s)
26	16.8 (q)	0.95 (s)
27	16.9 (q)	0.98 (s)
28	181.2 (s)	
29	26.5 (q)	1.18 (s)
30	21.2 (q)	1.12 (s)

Table 2: IR and MS Spectroscopic Data of Alstonic Acid

Δ		
Spectroscopic Technique	Data	
Infrared (IR)	ν _{max} (film): 3400-2500 (br, -OH), 1705 (C=O), 1640 (C=C) cm ⁻¹	
High-Resolution Mass Spectrometry (HR-ESI-MS)	m/z 457.3625 [M+H] ⁺ (Calculated for C₃₀H₄9O₃, 457.3625)	

Experimental Protocols

The following section outlines the methodologies employed for the isolation and spectroscopic analysis of **Alstonic acid A**.

Isolation of Alstonic Acid A

The leaves of Alstonia scholaris were collected and air-dried. The dried leaves were powdered and extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica gel, followed by preparative thin-layer chromatography to yield **Alstonic acid A** as a white amorphous powder.

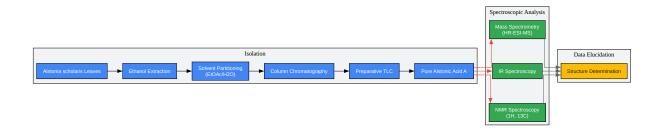
Spectroscopic Analysis



- NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in CDCl₃, and chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
- Infrared Spectroscopy: The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer with a film of the sample on a KBr pellet.
- Mass Spectrometry: High-resolution mass spectrometry was performed on a Waters Q-Tof
 Premier mass spectrometer using electrospray ionization (ESI) in positive ion mode.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of **Alstonic acid A**.



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Caption: Workflow for the isolation and structural elucidation of Alstonic acid A.



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